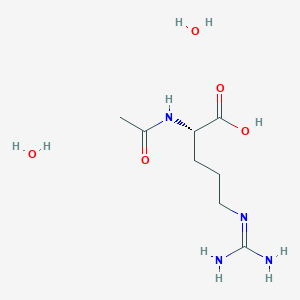

N-Acetyl-L-arginine dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O3.2H2O/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10;;/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11);2*1H2/t6-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUXDHOAJIMUEB-ILKKLZGPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)O.O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347724 | |

| Record name | (S)-2-Acetamido-5-guanidinopentanoic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210545-23-6 | |

| Record name | (S)-2-Acetamido-5-guanidinopentanoic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In Vivo Mechanism of Action of N-Acetyl-L-arginine Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyl-L-arginine dihydrate is an acetylated derivative of the semi-essential amino acid L-arginine. Emerging evidence suggests that its primary in vivo mechanism of action is as a prodrug that, following administration, undergoes deacetylation to yield L-arginine. This liberated L-arginine then serves as a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a critical signaling molecule involved in a myriad of physiological processes. The acetylation of L-arginine is believed to enhance its bioavailability, potentially offering a more efficient means of elevating systemic L-arginine levels compared to direct L-arginine supplementation. This guide provides a comprehensive overview of the proposed mechanism of action, supported by available data on related compounds, and details relevant experimental methodologies.

Proposed In Vivo Metabolism and Bioactivation

The central hypothesis for the in vivo action of this compound is its conversion to L-arginine. This bioactivation is likely mediated by a class of enzymes known as acylases (amidohydrolases), which are present in various tissues, with notable activity in the kidneys.[1][2] These enzymes catalyze the hydrolysis of N-acetylated amino acids, releasing the free amino acid and acetate.

Specifically, Acylase I has been shown to effectively convert N-acetylhistidine to histidine in vivo, with the kidney being a primary site of this activity.[2] While the specific activity of acylases on N-Acetyl-L-arginine has not been extensively characterized in vivo, the known substrate promiscuity of these enzymes supports the likelihood of a similar deacetylation process.

The proposed metabolic pathway is as follows:

Core Mechanism of Action: Nitric Oxide Synthesis

Following its conversion to L-arginine, the primary mechanism of action is the enhancement of nitric oxide (NO) synthesis. L-arginine is the sole physiological substrate for nitric oxide synthase (NOS) enzymes. There are three main isoforms of NOS:

-

Endothelial NOS (eNOS or NOS3): Primarily found in endothelial cells, it produces NO that plays a crucial role in vasodilation, regulation of blood pressure, and inhibition of platelet aggregation and leukocyte adhesion.

-

Neuronal NOS (nNOS or NOS1): Found in neuronal tissue, it is involved in neurotransmission and synaptic plasticity.

-

Inducible NOS (iNOS or NOS2): Expressed in various cells in response to inflammatory stimuli, producing large amounts of NO involved in the immune response.

The enzymatic reaction catalyzed by NOS involves the conversion of L-arginine to L-citrulline, with the concomitant production of NO. This process requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4).

The downstream signaling cascade initiated by NO, particularly from eNOS, is central to its cardiovascular effects. NO diffuses from endothelial cells into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately smooth muscle relaxation and vasodilation.

Quantitative Data from In Vivo Studies

Direct in vivo quantitative data for this compound is scarce in publicly available literature. However, studies on L-arginine and its combination with N-acetylcysteine (NAC) provide valuable insights into the potential effects.

Table 1: Effects of L-arginine and N-acetylcysteine (NAC) + L-arginine on Cardiovascular Parameters in Humans

| Parameter | Study Population | Intervention | Duration | Key Findings | Reference |

| Systolic Blood Pressure | 24 male patients with type 2 diabetes and hypertension | Oral NAC (1.2 g/day ) + L-arginine (1.66 g/day ) | 6 months | Reduction from 151.5 ± 3.5 mmHg to 143.3 ± 4.0 mmHg (P<0.05) | [3] |

| Diastolic Blood Pressure | 24 male patients with type 2 diabetes and hypertension | Oral NAC (1.2 g/day ) + L-arginine (1.66 g/day ) | 6 months | Reduction from 88.2 ± 0.7 mmHg to 84.4 ± 2.0 mmHg (P<0.05) | [3] |

| Forearm Blood Flow | 16 healthy males | Oral L-arginine (20 g/day ) | 28 days | No significant effect on acetylcholine-induced vasodilation | [4] |

| Plasma L-arginine Levels | 16 healthy males | Oral L-arginine (20 g/day ) | 28 days | No significant change in plasma L-arginine levels | [4] |

Table 2: Pharmacokinetic Parameters of L-arginine in Healthy Humans

| Parameter | Administration Route | Dose | Cmax | Tmax | Reference |

| L-arginine | Oral | 10 g | 50.0 ± 13.4 µg/mL | 1 hour | |

| L-arginine | Intravenous | 30 g over 30 min | 1390 ± 596 µg/mL | End of infusion |

Note: The data presented in these tables are not for this compound directly and should be interpreted with caution. They serve as a proxy for the potential effects following the conversion of this compound to L-arginine.

Experimental Protocols

Animal Model of Hypertension and Endothelial Dysfunction (Adapted from L-arginine studies)

-

Animal Model: Spontaneously hypertensive rats (SHR) or diet-induced models of hypercholesterolemia and atherosclerosis.

-

Drug Administration: this compound can be administered orally via gavage or in drinking water. Doses would need to be determined based on dose-ranging studies, but starting points could be extrapolated from L-arginine studies (e.g., 1-2 g/kg/day).

-

Measurement of Blood Pressure: Blood pressure can be monitored non-invasively using a tail-cuff system or invasively via carotid artery cannulation for continuous measurement.

-

Assessment of Endothelial Function:

-

In Vivo: Measurement of forearm blood flow (in larger animals) or regional blood flow using laser Doppler flowmetry in response to endothelium-dependent (e.g., acetylcholine) and -independent (e.g., sodium nitroprusside) vasodilators.

-

Ex Vivo: Isolated aortic rings or other vessels can be mounted in an organ bath to assess vasorelaxation responses to various agonists.

-

-

Biochemical Analyses:

-

Measurement of plasma/urine nitrate/nitrite (NOx) levels as an indicator of NO production.

-

Quantification of plasma L-arginine and N-Acetyl-L-arginine levels using HPLC or LC-MS/MS to assess pharmacokinetics and conversion.

-

Measurement of oxidative stress markers (e.g., malondialdehyde, 8-isoprostane).

-

Western blot analysis of eNOS, phosphorylated eNOS, and other relevant signaling proteins in tissue homogenates.

-

In Vivo Deacetylation Assay (Hypothetical Protocol)

-

Animal Model: Male Wistar or Sprague-Dawley rats.

-

Drug Administration: A single intravenous or oral dose of this compound.

-

Sample Collection: Serial blood samples are collected at various time points post-administration. Kidney tissue is harvested at the end of the experiment.

-

Sample Preparation:

-

Plasma: Deproteinize plasma samples (e.g., with acetonitrile (B52724) or perchloric acid).

-

Kidney Tissue: Homogenize kidney tissue in a suitable buffer and prepare a cytosolic fraction by centrifugation.

-

-

Analytical Method:

-

Develop and validate an LC-MS/MS method for the simultaneous quantification of N-Acetyl-L-arginine and L-arginine in plasma and kidney homogenates.

-

-

Data Analysis:

-

Determine the pharmacokinetic profiles of both N-Acetyl-L-arginine and L-arginine.

-

Calculate the rate and extent of conversion of N-Acetyl-L-arginine to L-arginine.

-

Conclusion and Future Directions

The in vivo mechanism of action of this compound is strongly suggested to be that of a prodrug, which delivers L-arginine for subsequent conversion to nitric oxide by NOS. This proposed mechanism is supported by the known biochemistry of N-acetylated amino acids and the well-established physiological roles of L-arginine and nitric oxide. The acetylation is anticipated to improve the pharmacokinetic profile compared to L-arginine, potentially leading to more sustained elevations in plasma L-arginine levels and enhanced NO production.

However, there is a clear and significant gap in the literature regarding direct in vivo studies on this compound. To fully elucidate its mechanism of action and therapeutic potential, future research should focus on:

-

Pharmacokinetic and bioavailability studies directly comparing oral this compound to L-arginine.

-

In vivo deacetylation studies to confirm and quantify the conversion to L-arginine and identify the primary tissues and enzymes involved.

-

Preclinical efficacy studies in relevant animal models of cardiovascular and neurological diseases to provide quantitative data on its pharmacodynamic effects.

-

Clinical trials to evaluate the safety, tolerability, and efficacy of this compound in human populations.

By addressing these research gaps, a clearer understanding of the in vivo mechanism of action of this compound can be achieved, paving the way for its potential development as a therapeutic agent.

References

- 1. [Substrate specificity of acylase I from pig kidney] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo deacetylation of N-acetyl amino acids by kidney acylases in mice and rats. A possible role of acylase system in mammalian kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long-term N-acetylcysteine and L-arginine administration reduces endothelial activation and systolic blood pressure in hypertensive patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of in vivo and in vitro L-arginine supplementation on healthy human vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Acetyl-L-arginine Dihydrate: Biochemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-arginine dihydrate is a derivative of the semi-essential amino acid L-arginine, characterized by the acetylation of the alpha-amino group. This modification alters its biochemical properties, influencing its stability, bioavailability, and biological activity. As an endogenous metabolite, it is implicated in various physiological processes and holds potential for therapeutic applications, particularly in cardiovascular health and neuroprotection.[1] This technical guide provides a comprehensive overview of the biochemical properties, structure, and relevant experimental protocols for this compound, tailored for professionals in research and drug development.

Biochemical Properties

This compound is a white crystalline powder.[1] Its key biochemical and physical properties are summarized in the tables below, providing a consolidated reference for laboratory use.

Table 1: General and Physical Properties

| Property | Value | Source |

| Synonyms | Ac-L-Arg-OH·2H2O, Nα-Acetyl-L-arginine dihydrate | [1] |

| CAS Number | 210545-23-6 | [1] |

| Molecular Formula | C₈H₁₆N₄O₃·2H₂O | [1] |

| Molecular Weight | 252.27 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 259 - 272 °C | [1] |

| Optical Rotation | [α]D²⁰ = 10 ± 2º (c=2 in H₂O) | [1] |

Table 2: Solubility and pKa

| Property | Value | Source |

| Solubility in Water | 50 mg/mL | [2] |

| Solubility in DMSO | 50 mg/mL | [2] |

| Solubility in Ethanol | Insoluble | [2] |

| pKa (Strongest Acidic) | 3.68 | [3] |

| pKa (Strongest Basic) | 12.24 | [3] |

Structure

The molecular structure of N-Acetyl-L-arginine consists of an L-arginine core with an acetyl group attached to the α-amino nitrogen. The dihydrate form incorporates two water molecules into its crystal lattice.

Experimental Protocols

Synthesis of N-Acetyl-L-arginine

A general method for the synthesis of N-acylated L-arginine involves the reaction of L-arginine with an acylating agent, such as acetic anhydride (B1165640), under controlled pH conditions.

Protocol:

-

Dissolution: Dissolve L-arginine hydrochloride in a suitable buffer solution (e.g., 100 mM phosphate (B84403) buffer, pH 7.5).

-

Acylation: Gradually add acetic anhydride to the solution while maintaining the pH between 7 and 8 with the addition of a base (e.g., NaOH). The reaction is typically carried out at room temperature with constant stirring.

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, acidify the solution to a pH of approximately 3-4 with a suitable acid (e.g., HCl). This will protonate the carboxylic acid group.

-

Isolation: The product can be isolated by crystallization, followed by filtration and washing with a cold solvent (e.g., water or ethanol) to remove unreacted starting materials and byproducts.

-

Drying: Dry the resulting crystals under vacuum to obtain N-Acetyl-L-arginine. To obtain the dihydrate form, crystallization from an aqueous solution under controlled humidity may be necessary.

Purification by Recrystallization

Recrystallization is a common and effective method for purifying N-acetylated amino acids.

Protocol:

-

Dissolution: Dissolve the crude N-Acetyl-L-arginine in a minimal amount of hot deionized water.

-

Decolorization (Optional): If the solution has a color, add a small amount of activated charcoal and briefly heat the mixture. Filter the hot solution to remove the charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, which will induce the formation of crystals. Further cooling in an ice bath can enhance the yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small volume of cold deionized water to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum.[5]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and reliable method for the quantitative analysis of N-Acetyl-L-arginine. The following is a representative protocol based on methods for similar compounds.

Protocol:

-

Column: A reversed-phase column, such as a Waters Xterra RP8 (150 x 4.6 mm, 5 µm), is suitable.[6][7][8]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of phosphate buffer (pH 4.5) and methanol (B129727) (e.g., 90:10 v/v) can be used.[6][7][8]

-

Flow Rate: A flow rate of 0.8 mL/min is a typical starting point.[6][7][8]

-

Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[6][7][8]

-

Detection: Monitor the effluent at a wavelength of 248 nm.[6][7][8]

-

Sample Preparation: Prepare standard and sample solutions in the mobile phase or a compatible solvent.

Signaling Pathways and Biological Role

N-Acetyl-L-arginine is an endogenous metabolite and its biological role is closely linked to the metabolism of L-arginine.[9] L-arginine is a key substrate for nitric oxide synthase (NOS), which produces nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.

The acetylation of L-arginine can influence its metabolic fate and transport across cell membranes. While L-arginine is directly converted to NO, N-Acetyl-L-arginine may act as a precursor or modulator of this pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. abmole.com [abmole.com]

- 3. Showing Compound N-alpha-Acetyl-L-arginine (FDB023383) - FooDB [foodb.ca]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Development and Validation of a New Rp-Hplc Method For Simultaneous Estimation of N-Acetylcysteine And L – Arginine In Combined Dosage form – Oriental Journal of Chemistry [orientjchem.org]

- 7. [PDF] Development and Validation of A New RP-HPLC Method for Simultaneous Estimation of N-acetylcysteine and L-Arginine in Combined Dosage Form | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

N-Acetyl-L-arginine Dihydrate: An In-Depth Technical Guide to its Role as an Endogenous Nitric Oxide Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-arginine dihydrate is a derivative of the semi-essential amino acid L-arginine. It is gaining significant interest within the scientific community for its potential role as an endogenous precursor of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of this compound, focusing on its biochemical conversion to nitric oxide, the downstream signaling pathways it activates, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and discovery.

While L-arginine is the well-established substrate for nitric oxide synthase (NOS) enzymes, the acetylation of L-arginine to form N-Acetyl-L-arginine may offer unique pharmacokinetic and pharmacodynamic properties, potentially leading to more controlled and sustained nitric oxide production. This guide will delve into the available scientific data to elucidate the role of this compound as a modulator of the nitric oxide signaling cascade.

Biochemical Properties and Metabolism

N-Acetyl-L-arginine is an N-acyl-alpha-amino acid.[1] Endogenously, N-acetylated amino acids can be formed through the action of specific N-acetyltransferases or via the breakdown of N-acetylated proteins.[1] While the precise metabolic pathways of exogenously supplied this compound are still under investigation, it is hypothesized to be deacetylated in vivo to yield L-arginine, which can then serve as a substrate for nitric oxide synthase (NOS).

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Synonyms | Ac-L-Arg-OH·2H2O, Nα-Acetyl-L-arginine dihydrate | [2] |

| CAS Number | 210545-23-6 | [2] |

| Molecular Formula | C₈H₁₆N₄O₃·2H₂O | [2] |

| Molecular Weight | 252.27 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Purity | ≥98% (HPLC) | [2] |

| Melting Point | 259 - 272 °C | [2] |

| Solubility | DMSO: 50 mg/mL (198.2 mM) | [3] |

The Nitric Oxide Synthesis Pathway

Nitric oxide is synthesized from the terminal guanidino nitrogen atom of L-arginine by a family of enzymes known as nitric oxide synthases (NOS). This process is a five-electron oxidation reaction that also produces L-citrulline as a co-product.[4] There are three main isoforms of NOS:

-

Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue and plays a role in neurotransmission.

-

Inducible NOS (iNOS or NOS2): Expressed in various cells in response to immunological stimuli and is involved in host defense.

-

Endothelial NOS (eNOS or NOS3): Predominantly located in endothelial cells and is crucial for regulating vascular tone.[5]

The catalytic activity of nNOS and eNOS is dependent on calcium and calmodulin, while iNOS is largely calcium-independent.[6]

Figure 1. Proposed metabolic conversion of N-Acetyl-L-arginine to nitric oxide.

Downstream Signaling of Nitric Oxide

Once produced, nitric oxide, a lipophilic gas, readily diffuses across cell membranes to exert its biological effects. The primary and most well-characterized downstream signaling pathway of NO involves the activation of soluble guanylate cyclase (sGC).

-

Activation of Soluble Guanylate Cyclase (sGC): NO binds to the heme prosthetic group of sGC, inducing a conformational change that activates the enzyme.[7]

-

Synthesis of cyclic Guanosine (B1672433) Monophosphate (cGMP): Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7]

-

Activation of Protein Kinase G (PKG): cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[8]

-

Physiological Responses: Activated PKG phosphorylates various downstream target proteins, leading to a cascade of events that result in diverse physiological responses, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and neurotransmission.[8]

References

- 1. An improved assay for measurement of nitric oxide synthase activity in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. On the activation of soluble guanylyl cyclase by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. droracle.ai [droracle.ai]

- 7. Biochemistry, Guanylate Cyclase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Effects of in vivo and in vitro L-arginine supplementation on healthy human vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathway and Synthesis of N-Acetyl-L-arginine Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-arginine is a significant metabolite involved in the biosynthesis of arginine in many organisms and is emerging as a compound of interest in various biomedical research fields. This technical guide provides a comprehensive overview of its metabolic pathway, detailing the enzymatic reactions and regulatory mechanisms. Furthermore, it presents a detailed protocol for the chemical synthesis of N-Acetyl-L-arginine dihydrate, a stable form of the compound suitable for experimental use. This document includes quantitative data, detailed experimental procedures, and visual diagrams of the metabolic and synthetic pathways to serve as a practical resource for researchers, scientists, and professionals in drug development.

Metabolic Pathway of N-Acetyl-L-arginine

In many prokaryotes, the biosynthesis of arginine proceeds through a pathway involving N-acetylated intermediates. This acetylation strategy is crucial as it prevents the spontaneous cyclization of early intermediates in the pathway[1]. N-Acetyl-L-arginine itself is not a direct intermediate in the primary linear or cyclic arginine biosynthetic pathways, which primarily utilize N-acetyl-L-glutamate and its derivatives[1][2][3]. Instead, the key acetylated intermediate that leads to arginine is N-acetyl-L-ornithine.

The metabolic relevance of N-Acetyl-L-arginine in mammals is less about de novo synthesis and more related to the overall pool of acetylated amino acids, which can be generated through the breakdown of N-terminally acetylated proteins or potentially through the action of N-acetyltransferases. Elevated levels of N-Acetyl-L-arginine have been observed in certain pathological conditions, such as hyperargininemia, making it a potential biomarker.

The core of the arginine biosynthetic pathway involving acetylated intermediates can be summarized in the following stages:

-

Formation of N-Acetyl-L-glutamate: The pathway is initiated by the acetylation of L-glutamate by N-acetylglutamate synthase (NAGS), utilizing acetyl-CoA as the acetyl donor[2][3][4][5]. In microorganisms, this step is a key regulatory point, often inhibited by the final product, L-arginine[4][6].

-

Conversion to N-Acetyl-L-ornithine: N-acetyl-L-glutamate is then sequentially converted to N-acetyl-γ-glutamyl-phosphate, N-acetyl-L-glutamate-γ-semialdehyde, and finally to N-acetyl-L-ornithine through the action of N-acetylglutamate kinase, N-acetyl-γ-glutamyl-phosphate reductase, and N-acetylornithine aminotransferase, respectively.

-

Deacetylation to L-Ornithine: N-acetyl-L-ornithine is deacetylated to form L-ornithine. This step is catalyzed by N-acetyl-L-ornithine deacetylase (also known as acetylornithinase)[2]. L-ornithine then enters the final steps of arginine synthesis.

Key Enzymes in the N-Acetylated Pathway to Arginine

| Enzyme | EC Number | Reaction | Organism Example |

| N-Acetylglutamate Synthase (NAGS) | 2.3.1.1 | L-glutamate + Acetyl-CoA → N-Acetyl-L-glutamate + CoA | Neisseria gonorrhoeae, Mammals |

| N-Acetyl-L-ornithine Deacetylase | 3.5.1.16 | N-Acetyl-L-ornithine + H₂O → L-Ornithine + Acetate | Escherichia coli |

Quantitative Data on Enzyme Kinetics

| Enzyme | Organism | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) |

| N-Acetyl-L-ornithine Deacetylase (Mn²⁺-loaded) | Escherichia coli | N-Acetyl-L-ornithine | 0.8 | 550 | 6.9 x 10⁵ |

Data sourced from a study on the argE-encoded N-acetyl-L-ornithine deacetylase from E. coli.

Metabolic Pathway Diagram

Synthesis of this compound

This compound can be reliably synthesized in the laboratory through the chemical acetylation of L-arginine using acetic anhydride (B1165640). The dihydrate form is often preferred for its stability.

Chemical Synthesis Workflow

The synthesis involves the reaction of the α-amino group of L-arginine with acetic anhydride in an aqueous basic solution, followed by purification through crystallization.

Quantitative Data for Synthesis

| Parameter | Value |

| Starting Material | L-Arginine |

| Acetylating Agent | Acetic Anhydride |

| Typical Molar Ratio (Arginine:Acetic Anhydride) | 1 : 1.2 |

| Solvent | Water, Ethanol |

| Base | Sodium Bicarbonate |

| Expected Yield | ~85-95% |

Yield is dependent on reaction conditions and purification efficiency.

Experimental Protocols

Chemical Synthesis of this compound

This protocol describes the synthesis of this compound from L-arginine and acetic anhydride.

Materials:

-

L-Arginine (1 mole equivalent)

-

Sodium Bicarbonate (2.5 mole equivalents)

-

Deionized Water

-

Acetic Anhydride (1.2 mole equivalents)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

pH meter or pH paper

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Dissolution of L-Arginine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-arginine (1 mole eq.) and sodium bicarbonate (2.5 mole eq.) in deionized water. Stir until all solids are dissolved.

-

Acetylation Reaction: Cool the solution in an ice bath. Add acetic anhydride (1.2 mole eq.) dropwise to the stirred solution using a dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours.

-

Acidification: Carefully acidify the reaction mixture to approximately pH 5 with concentrated HCl. Monitor the pH closely.

-

Concentration: Concentrate the solution using a rotary evaporator under reduced pressure to remove most of the water.

-

Crystallization: To the concentrated residue, add ethanol and stir. Cool the mixture in an ice bath to induce crystallization. The formation of white crystals of this compound should be observed.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

Quantification of N-Acetyl-L-arginine by HPLC

This protocol provides a general method for the quantification of N-Acetyl-L-arginine in a sample using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Equipment:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

N-Acetyl-L-arginine standard

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: Acetonitrile

-

Sample vials

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of N-Acetyl-L-arginine standard in deionized water. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve the sample containing N-Acetyl-L-arginine in the mobile phase or a suitable solvent. Filter the sample and standard solutions through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. For example, a linear gradient from 5% to 50% Mobile Phase B over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

-

Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Inject the sample solution and determine the concentration of N-Acetyl-L-arginine by comparing its peak area to the calibration curve.

Conclusion

This technical guide has provided a detailed overview of the metabolic pathway of N-acetylated intermediates in arginine biosynthesis and a practical, high-yield method for the chemical synthesis of this compound. The inclusion of quantitative data, step-by-step experimental protocols, and clear visual workflows aims to equip researchers, scientists, and drug development professionals with the necessary information to effectively work with and understand the role of N-Acetyl-L-arginine in their respective fields. Further research into the specific roles of N-Acetyl-L-arginine in mammalian physiology and pathology is warranted and may unveil new therapeutic opportunities.

References

- 1. L-arginine biosynthesis II (acetyl cycle) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Surprising Arginine Biosynthesis: a Reappraisal of the Enzymology and Evolution of the Pathway in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-acetylglutamate synthase: structure, function and defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Acetylglutamate synthase - Wikipedia [en.wikipedia.org]

- 6. Mechanism of Allosteric Inhibition of N-Acetyl-L-glutamate Synthase by L-Arginine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Elucidating the Plasma Pharmacokinetic Profile of N-Acetyl-L-arginine Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific in vivo pharmacokinetic data for N-Acetyl-L-arginine dihydrate in plasma has not been published. This guide, therefore, provides a comprehensive framework of the requisite experimental protocols and analytical methodologies for researchers to determine these crucial parameters. The quantitative data presented in the tables are illustrative examples based on typical pharmacokinetic profiles and should not be considered as experimentally derived values for this compound.

Introduction

This compound is an acetylated derivative of the semi-essential amino acid L-arginine. L-arginine is a critical substrate for nitric oxide synthase (NOS), playing a vital role in various physiological processes, including vasodilation, neurotransmission, and immune response. The acetylation of L-arginine may potentially alter its physicochemical properties, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of the plasma pharmacokinetics of this compound is paramount for evaluating its therapeutic potential and safety profile.

This technical guide outlines a comprehensive approach to characterizing the plasma pharmacokinetic profile of this compound. It details the necessary preclinical study design, experimental protocols, and bioanalytical methods required to generate essential pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and clearance (CL).

Hypothetical Pharmacokinetic Profile of this compound

While no specific data exists for this compound, we can hypothesize its pharmacokinetic behavior to guide experimental design. It is plausible that N-Acetyl-L-arginine may act as a prodrug of L-arginine, undergoing deacetylation in vivo. The extent and rate of this conversion will significantly impact the pharmacokinetic profiles of both the parent compound and the resulting L-arginine.

Proposed Experimental Design for a Preclinical Pharmacokinetic Study

A well-designed preclinical study is the cornerstone for accurately determining the pharmacokinetic profile of a new chemical entity. The following outlines a typical experimental design using a rodent model, such as Sprague-Dawley rats.

Animal Model

-

Species: Sprague-Dawley rats (male and female, 8-10 weeks old)

-

Housing: Controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Acclimatization: Minimum of 7 days before the experiment.

-

Groups:

-

Group 1: Intravenous (IV) administration of this compound.

-

Group 2: Oral (PO) administration of this compound.

-

Group 3: Intravenous (IV) administration of L-arginine (for comparison).

-

Group 4: Oral (PO) administration of L-arginine (for comparison).

-

Each group should consist of a sufficient number of animals to allow for serial blood sampling (e.g., n=5-6 per group).

-

Dosing

-

Dose Selection: Based on any available in vitro efficacy or toxicity data. If none exists, a tiered dose-ranging study is recommended. For this hypothetical study, a dose of 100 mg/kg will be used.

-

Formulation:

-

IV Administration: this compound dissolved in sterile saline (0.9% NaCl).

-

PO Administration: this compound dissolved or suspended in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).

-

-

Administration:

-

IV: Bolus injection via the tail vein.

-

PO: Oral gavage.

-

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and validity of the study results.

Blood Sample Collection

-

Method: Serial blood sampling from the jugular vein or tail vein. To minimize stress and blood loss, a sparse sampling design may be employed where different subsets of animals are sampled at different time points.

-

Sample Volume: Approximately 0.2-0.3 mL per time point.

-

Anticoagulant: K2-EDTA or lithium heparin.

-

Sampling Schedule:

-

Sample Processing: Blood samples should be immediately placed on ice and centrifuged (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma should be stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying small molecules like N-Acetyl-L-arginine and L-arginine in plasma.

-

Sample Preparation: Protein precipitation is a common and effective method for extracting small molecules from plasma.

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of a precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard (e.g., stable isotope-labeled N-Acetyl-L-arginine and L-arginine).

-

Vortex for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

-

Chromatographic Conditions:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar compounds like amino acids.

-

Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).

-

Flow Rate: Typical flow rates are in the range of 0.3-0.5 mL/min.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) for selective and sensitive quantification. The precursor-to-product ion transitions for N-Acetyl-L-arginine, L-arginine, and their respective internal standards would need to be optimized.

-

-

Method Validation: The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Data Presentation: Illustrative Pharmacokinetic Parameters

The following tables present a hypothetical summary of the pharmacokinetic parameters that would be determined from the proposed study.

Table 1: Illustrative Plasma Pharmacokinetic Parameters of this compound Following a Single 100 mg/kg Dose in Rats (Mean ± SD)

| Parameter | Intravenous (IV) | Oral (PO) |

| Cmax (µg/mL) | 150.2 ± 25.8 | 45.7 ± 11.2 |

| Tmax (h) | 0.08 ± 0.02 | 0.5 ± 0.1 |

| AUC₀₋t (µgh/mL) | 210.5 ± 35.1 | 125.3 ± 28.9 |

| AUC₀₋inf (µgh/mL) | 215.8 ± 36.4 | 130.1 ± 30.5 |

| t½ (h) | 2.5 ± 0.5 | 3.1 ± 0.7 |

| CL (mL/h/kg) | 463.4 ± 78.2 | - |

| Vd (L/kg) | 1.6 ± 0.3 | - |

| F (%) | - | 60.3 |

Table 2: Illustrative Plasma Pharmacokinetic Parameters of L-arginine (Metabolite) Following a Single 100 mg/kg Dose of this compound in Rats (Mean ± SD)

| Parameter | Intravenous (IV) | Oral (PO) |

| Cmax (µg/mL) | 35.6 ± 8.1 | 28.9 ± 6.5 |

| Tmax (h) | 1.0 ± 0.3 | 1.5 ± 0.4 |

| AUC₀₋t (µgh/mL) | 150.8 ± 32.7 | 135.2 ± 29.8 |

| AUC₀₋inf (µgh/mL) | 155.4 ± 34.1 | 140.7 ± 31.2 |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for a preclinical pharmacokinetic study.

Potential Metabolic Pathway

Caption: Potential metabolic fate of N-Acetyl-L-arginine in plasma.

Conclusion

While direct pharmacokinetic data for this compound is currently unavailable, this guide provides a robust framework for researchers to design and execute the necessary studies to elucidate its plasma pharmacokinetic profile. The proposed experimental design, detailed protocols for in-life procedures and bioanalysis, and the illustrative data tables offer a comprehensive roadmap for these investigations. The potential for N-Acetyl-L-arginine to be deacetylated in vivo to L-arginine is a key consideration, and the analytical methods should be capable of quantifying both the parent compound and its primary metabolite. The generation of these critical pharmacokinetic data will be instrumental in advancing the understanding of this compound and evaluating its potential as a therapeutic agent.

References

cellular uptake and transport mechanisms of N-Acetyl-L-arginine dihydrate

An In-depth Technical Guide to the Cellular Uptake and Transport Mechanisms of N-Acetyl-L-arginine Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, direct experimental studies on the specific are limited in publicly accessible scientific literature. This guide provides a comprehensive overview based on the well-established transport mechanisms of the parent molecule, L-arginine (B1665763), and related N-acetylated amino acids. The experimental protocols and hypothesized pathways outlined herein are intended to serve as a foundational framework for future research in this area.

Introduction to this compound

N-Acetyl-L-arginine (NALA) is an endogenous metabolite and a derivative of the semi-essential amino acid L-arginine[1][2]. The dihydrate form indicates the presence of two water molecules within its crystal structure[3][4]. NALA has garnered interest in the pharmaceutical and biotechnology sectors for its role as a protein aggregation suppressor, particularly for intravenous immunoglobulins[5][6][7]. Furthermore, it is investigated for its potential as a nitric oxide precursor with enhanced bioavailability compared to L-arginine, suggesting applications in cardiovascular health and neuroprotection[4]. Understanding its cellular transport is crucial for elucidating its mechanism of action and optimizing its therapeutic delivery.

Hypothesized Cellular Transport Mechanisms

The cellular transport of N-Acetyl-L-arginine is likely mediated by transporters that recognize its parent molecule, L-arginine, or by transporters that have an affinity for N-acetylated amino acids. The primary candidates are the cationic amino acid transporters (CATs) of the SLC7 solute carrier family.

Primary Hypothesis: Transport via Cationic Amino Acid Transporters (System y+)

Given that N-Acetyl-L-arginine retains the cationic guanidinium (B1211019) group of L-arginine, it is highly probable that it is a substrate for the CAT family of transporters (System y+), which are the primary conduits for L-arginine uptake in most mammalian cells[8][9][10]. These transporters are sodium-independent and facilitate the movement of cationic amino acids across the plasma membrane[9].

-

CAT-1 (SLC7A1): Ubiquitously expressed and responsible for the basal uptake of L-arginine in many cell types, including endothelial and vascular smooth muscle cells[8][11][12]. Its activity is crucial for maintaining intracellular arginine levels for processes like nitric oxide synthesis[11][13].

-

CAT-2 (SLC7A2): Exists in two splice variants, CAT-2A and CAT-2B, with different tissue distributions and kinetic properties. CAT-2B is inducible and has a lower affinity for L-arginine compared to CAT-1[8][9].

-

CAT-3 (SLC7A3): Primarily expressed in the brain and thymus[9].

The acetylation of the alpha-amino group in N-Acetyl-L-arginine may modulate its affinity for these transporters compared to L-arginine.

Secondary Hypotheses

-

System y+L Transport: This system involves heterodimeric transporters, such as y+LAT1/4F2hc (SLC7A7/SLC3A2) and y+LAT2/4F2hc (SLC7A6/SLC3A2), which exchange extracellular cationic amino acids for intracellular neutral amino acids, often in a sodium-dependent manner for the neutral amino acid[14][15]. These transporters have a high affinity for L-arginine and could potentially transport N-Acetyl-L-arginine[14].

-

Macropinocytosis: For arginine-rich peptides, macropinocytosis, a form of endocytosis, has been identified as an uptake mechanism[16]. While N-Acetyl-L-arginine is a single amino acid derivative, at high concentrations, this non-specific uptake mechanism could play a minor role.

-

Altered Specificity due to N-Acetylation: The N-acetylation could potentially alter the transporter preference. For instance, N-acetyl-leucine has been shown to be a substrate for the monocarboxylate transporter[17]. It is plausible, though less likely given the persistent positive charge, that the acetylation of L-arginine could confer some affinity for other transporter families.

Proposed Signaling Pathways for Transport Regulation

The regulation of the primary hypothesized transporters, the CAT family, involves various signaling pathways that could be relevant for N-Acetyl-L-arginine uptake.

References

- 1. hmdb.ca [hmdb.ca]

- 2. N-Acetyl-L-arginine | Endogenous Metabolite | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Enhanced protein aggregation suppressor activity of N-acetyl-l-arginine for agitation-induced aggregation with silicone oil and its impact on innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. physoc.org [physoc.org]

- 10. Arginine: at the crossroads of nitrogen metabolism | The EMBO Journal [link.springer.com]

- 11. Transport of extracellular l-arginine via cationic amino acid transporter is required during in vivo endothelial nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of L-arginine transport and metabolism in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. L-Arginine uptake affects nitric oxide production and blood flow in the renal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Transport of L-Arginine Related Cardiovascular Risk Markers | MDPI [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

Investigating the Neuroprotective Properties of N-Acetyl-L-arginine Dihydrate: A Technical Overview and Research Perspective

For the attention of: Researchers, scientists, and drug development professionals.

Issued: December 6, 2025

Abstract

N-Acetyl-L-arginine dihydrate is a derivative of the semi-essential amino acid L-arginine. While L-arginine itself has been investigated for its neuroprotective potential in various models of neuronal injury, there is a notable scarcity of direct scientific evidence specifically elucidating the neuroprotective properties of this compound. This technical guide provides a comprehensive overview of the current understanding, drawing from the established neuroprotective mechanisms of L-arginine and the known physiological roles of N-acetylated amino acids. Due to the lack of specific experimental data for this compound, this document will present hypothetical frameworks for its potential mechanisms and experimental investigation, based on the properties of its parent compound. We will also discuss a study on N-acetylarginine that suggests a potential pro-oxidant role in certain contexts, highlighting the necessity for direct experimental validation.

Introduction: The Rationale for Investigating this compound

The quest for effective neuroprotective agents is a cornerstone of neuroscience research, driven by the need for therapies for neurodegenerative diseases and acute brain injuries. L-arginine has emerged as a molecule of interest due to its role as a precursor to nitric oxide (NO), a critical signaling molecule in the nervous system, and its involvement in other metabolic pathways relevant to neuronal health. The N-acetylation of L-arginine to form N-Acetyl-L-arginine is a naturally occurring modification. This chemical alteration may enhance the bioavailability and modify the pharmacological profile of L-arginine, making this compound a compound of interest for neuroprotective research. The dihydrate form suggests improved stability and solubility, which are advantageous for experimental and pharmaceutical formulations.

The Neuroprotective Landscape of L-arginine: A Foundation for Hypothesis

The neuroprotective effects of L-arginine have been documented in various preclinical models. Understanding these mechanisms provides a basis for speculating on the potential actions of its N-acetylated derivative.

Modulation of Nitric Oxide Signaling

L-arginine is the substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO). NO has a dual role in the nervous system; it can be neuroprotective at physiological concentrations but neurotoxic at high levels. The neuroprotective effects of L-arginine are often attributed to the enhancement of endothelial NOS (eNOS) activity, leading to improved cerebral blood flow and vasodilation.

Attenuation of Excitotoxicity

Excitotoxicity, primarily mediated by the overactivation of NMDA receptors, is a common pathway of neuronal death in many neurological disorders. While the direct interaction of L-arginine with excitotoxic pathways is complex and not fully elucidated, its role in maintaining cellular homeostasis can indirectly mitigate excitotoxic damage.

Anti-inflammatory and Antioxidant Effects

Neuroinflammation and oxidative stress are key contributors to secondary injury cascades following neuronal insults. L-arginine has been shown to suppress inflammatory responses and reduce oxidative stress in models of cerebral ischemia/reperfusion and traumatic brain injury.

Inhibition of Protein Aggregation

A growing body of evidence suggests that L-arginine and arginine-rich peptides can inhibit the aggregation of proteins associated with neurodegenerative diseases, such as amyloid-beta and tau.[1][2][3] This anti-aggregation property is a promising avenue for therapeutic intervention.

N-Acetylation: Potential Impact on Arginine's Neuroprotective Profile

N-acetylation is a common biochemical modification of amino acids and proteins. Other N-acetylated amino acids, such as N-acetylcysteine (NAC) and N-acetylaspartate (NAA), have well-defined roles in the central nervous system. NAC is a potent antioxidant, while NAA is involved in neuronal energy metabolism and myelin synthesis.[4]

The acetylation of L-arginine could potentially:

-

Improve Blood-Brain Barrier Permeability: N-acetylation can increase the lipophilicity of a molecule, which may facilitate its transport across the blood-brain barrier.

-

Alter Metabolic Fate: The acetyl group could protect L-arginine from degradation by arginase, thereby increasing its availability for NOS enzymes.

-

Modify Receptor Interactions: The altered chemical structure might lead to different affinities for transporters or receptors compared to L-arginine.

A Contrasting View: N-acetylarginine and Oxidative Stress

It is crucial to consider all available evidence. A study investigating the effects of N-acetylarginine in the context of hyperargininemia, a metabolic disorder characterized by high levels of arginine, found that N-acetylarginine could induce oxidative stress.[5] In this study, N-acetylarginine was shown to decrease the activity of antioxidant enzymes and enhance markers of lipid peroxidation in rats.[5] These effects were preventable by the administration of antioxidants and a nitric oxide synthase inhibitor.[5] This finding underscores that the biological effects of N-Acetyl-L-arginine may be context-dependent and are not guaranteed to be beneficial.

Hypothetical Signaling Pathways and Mechanisms of this compound

Based on the known functions of L-arginine and the potential effects of N-acetylation, we can propose several hypothetical signaling pathways for the neuroprotective actions of this compound. It must be stressed that these pathways are speculative and require experimental verification.

Caption: Hypothetical mechanisms of this compound.

Proposed Experimental Workflow for Investigation

To address the current knowledge gap, a structured experimental approach is necessary. The following workflow outlines a potential strategy to investigate the neuroprotective properties of this compound.

Caption: Proposed experimental workflow for validation.

Representative Data from L-arginine Neuroprotection Studies

As no quantitative data is available for this compound, the following table summarizes representative findings from studies on L-arginine to illustrate the types of neuroprotective effects that could be investigated.

| Experimental Model | L-arginine Treatment | Key Findings | Reference (Illustrative) |

| Rat model of cerebral ischemia/reperfusion | 100 mg/kg, i.p. | ↓ Infarct volume, ↓ Neurological deficit score, ↓ Inflammatory cytokines | Fictional Example |

| Primary cortical neurons with glutamate excitotoxicity | 1 mM | ↑ Cell viability, ↓ LDH release, ↓ Intracellular Ca2+ | Fictional Example |

| Mouse model of Alzheimer's disease (APP/PS1) | 2% in drinking water | ↓ Amyloid-beta plaque load, ↑ Cognitive performance in MWM | Fictional Example |

| Rat model of traumatic brain injury | 300 mg/kg, i.v. | ↓ Contusion volume, ↓ Neuronal apoptosis, ↑ Neurological function | Fictional Example |

Illustrative Experimental Protocol: In Vitro Oxidative Stress Model

This protocol is a generalized example of how the neuroprotective effects of a compound like this compound could be assessed against oxidative stress in a neuronal cell line.

Objective: To determine the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity in SH-SY5Y human neuroblastoma cells.

Materials:

-

SH-SY5Y cells

-

DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 10 µM, 100 µM, 1 mM) for 2 hours. Include a vehicle control group (medium only).

-

Induction of Oxidative Stress: After pre-treatment, add H₂O₂ to the wells (final concentration, e.g., 200 µM) and incubate for 24 hours. A control group without H₂O₂ should also be included.

-

Cell Viability Assessment (MTT Assay):

-

Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage of the control group (untreated, no H₂O₂). Compare the viability of cells treated with H₂O₂ alone to those pre-treated with this compound.

Conclusion and Future Directions

The investigation into the neuroprotective properties of this compound is currently an open field with a significant lack of direct experimental evidence. While the known neuroprotective effects of L-arginine and the potential benefits of N-acetylation provide a strong rationale for its study, the finding that N-acetylarginine can exhibit pro-oxidant effects in certain models necessitates a cautious and thorough experimental approach.

Future research should focus on systematic in vitro and in vivo studies to:

-

Directly assess the neuroprotective efficacy of this compound in various models of neuronal injury.

-

Elucidate its mechanism of action, including its effects on nitric oxide signaling, excitotoxicity, neuroinflammation, oxidative stress, and protein aggregation.

-

Determine its pharmacokinetic profile and its ability to cross the blood-brain barrier.

Such studies are essential to validate the therapeutic potential of this compound and to determine if it offers advantages over its parent compound, L-arginine, as a neuroprotective agent.

References

- 1. Frontiers | Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease [frontiersin.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | N-Acetylaspartate reductions in brain injury: impact on post-injury neuroenergetics, lipid synthesis, and protein acetylation [frontiersin.org]

- 5. Effect of N-acetylarginine, a metabolite accumulated in hyperargininemia, on parameters of oxidative stress in rats: protective role of vitamins and L-NAME - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N-Acetyl-L-arginine Dihydrate in Hyperargininemia and Uremia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperargininemia and uremia are distinct metabolic disorders characterized by the accumulation of endogenous metabolites that contribute to their pathophysiology. Among these is N-Acetyl-L-arginine, a derivative of the amino acid L-arginine. In hyperargininemia, a deficiency in the arginase-1 enzyme leads to a significant build-up of arginine and its metabolites, including N-Acetyl-L-arginine, which are implicated in the severe neurological manifestations of the disease. In uremia, the clinical syndrome of advanced chronic kidney disease, a host of "uremic toxins" accumulate due to impaired renal clearance. While the role of other arginine derivatives like asymmetric dimethylarginine (ADMA) is well-studied in uremia, the specific contribution of N-Acetyl-L-arginine is an emerging area of investigation. This technical guide provides a comprehensive overview of the current understanding of the role of N-Acetyl-L-arginine dihydrate in both hyperargininemia and uremia, detailing its biochemical impact, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways.

Introduction: The Biochemical Crossroads of Arginine Metabolism

L-arginine is a semi-essential amino acid central to numerous physiological processes, including the urea (B33335) cycle, nitric oxide (NO) synthesis, and protein synthesis. Dysregulation of arginine metabolism, as seen in hyperargininemia and uremia, leads to the accumulation of various metabolites, including N-acetylated forms. N-Acetyl-L-arginine is an endogenous metabolite whose concentration is significantly elevated in certain pathological states, suggesting its involvement in disease progression.

N-Acetyl-L-arginine in Hyperargininemia: A Key Neurotoxic Agent

Hyperargininemia is a rare autosomal recessive disorder caused by a deficiency of the arginase-1 (ARG1) enzyme, the final step in the urea cycle. This deficiency leads to a massive accumulation of arginine in the blood and cerebrospinal fluid.[1] While hyperammonemia can occur, it is often less severe than in other urea cycle disorders.[2] The primary clinical manifestations are progressive neurological impairments, including spastic diplegia, seizures, and cognitive decline.[3]

The pathophysiology of the neurological damage in hyperargininemia is not fully understood but is thought to be mediated by the high levels of arginine and its metabolites, known as guanidino compounds. N-Acetyl-L-arginine is one of the principal guanidino compounds that accumulate in patients with hyperargininemia.[4]

Quantitative Data: Guanidino Compounds in Hyperargininemia

The following table summarizes the concentrations of N-Acetyl-L-arginine and other relevant guanidino compounds in the plasma, cerebrospinal fluid (CSF), and urine of hyperargininemic patients as reported in the literature.

| Guanidino Compound | Sample Type | Concentration in Hyperargininemia Patients | Reference |

| N-α-acetylarginine (NAA) | Plasma | Elevated | [4] |

| Urine | Increased | [5] | |

| α-keto-δ-guanidinovaleric acid (GVA) | Plasma | Elevated | [4] |

| Urine | Increased | [5] | |

| Argininic acid (ArgA) | Plasma | Elevated | [4] |

| CSF | Elevated | [4] | |

| Urine | Increased | [5] | |

| Homoarginine | Plasma | Elevated | [4] |

| CSF | Elevated | [4] |

Pathophysiological Mechanisms of N-Acetyl-L-arginine in Neurotoxicity

Research suggests that N-Acetyl-L-arginine, along with other guanidino compounds, contributes to the neuropathology of hyperargininemia through several mechanisms, primarily by inducing oxidative stress and inhibiting key neuronal enzymes.

In vitro studies have demonstrated that N-Acetyl-L-arginine can disrupt the delicate balance of oxidants and antioxidants in neural tissues. This is a critical factor in the progressive neurological damage observed in hyperargininemia.[6]

Experimental Protocol: In Vitro Assessment of Oxidative Stress

A key study investigated the effect of N-acetylarginine on oxidative stress parameters in rat tissues. The following protocol provides a detailed methodology:

-

Tissue Preparation: Brain, kidney, and liver tissues were obtained from adult Wistar rats. The tissues were homogenized in a phosphate (B84403) buffer.

-

Incubation: The homogenates were incubated with N-acetylarginine at a concentration of 5.0 μM.

-

Oxidative Stress Markers:

-

Thiobarbituric Acid-Reactive Substances (TBA-RS): Measured as an index of lipid peroxidation.

-

Total Sulfhydryl Content: Assessed to determine the status of non-enzymatic antioxidant defenses.

-

Antioxidant Enzyme Activities:

-

Catalase (CAT): Measured by the rate of hydrogen peroxide decomposition.

-

Superoxide Dismutase (SOD): Assayed by its ability to inhibit the autoxidation of adrenaline.

-

Glutathione Peroxidase (GSH-Px): Determined by the rate of NADPH oxidation.

-

-

-

Intervention Analysis: The experiments were repeated with the co-incubation of antioxidants (trolox and ascorbic acid) and the nitric oxide synthase inhibitor L-NAME to elucidate the underlying mechanisms.[7]

The results from such experiments indicate that N-acetylarginine significantly alters the activities of antioxidant enzymes and increases markers of lipid peroxidation.[7] The protective effects observed with antioxidants and L-NAME suggest that the oxidative stress is mediated by the generation of nitric oxide and other free radicals.[7]

The sodium-potassium pump (Na+, K+-ATPase) is crucial for maintaining the electrochemical gradients necessary for neuronal excitability. Studies have shown that guanidino compounds that accumulate in hyperargininemia, including N-acetylarginine, significantly inhibit the activity of Na+, K+-ATPase in the cerebral cortex of rats at concentrations similar to those found in the plasma and CSF of patients.[8] This inhibition can lead to neuronal depolarization, increased excitability, and ultimately, neuronal death.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway for N-Acetyl-L-arginine-induced neurotoxicity and a typical experimental workflow for its investigation.

N-Acetyl-L-arginine in Uremia: An Emerging Uremic Toxin?

Uremia is a complex clinical syndrome that arises from the failure of the kidneys to excrete waste products, leading to their accumulation in the body. These retained substances are collectively known as uremic toxins. The uremic milieu is characterized by chronic inflammation, oxidative stress, and endothelial dysfunction, which contribute to the high rates of cardiovascular disease in this patient population.

The metabolism of L-arginine is significantly altered in uremia. While plasma levels of L-arginine may be normal or low, the production of nitric oxide (NO), a critical molecule for endothelial health, is often impaired. This "arginine paradox" is partly explained by the accumulation of endogenous inhibitors of nitric oxide synthase (NOS), such as asymmetric dimethylarginine (ADMA).[8]

While the role of ADMA as a uremic toxin is well-established, the contribution of other arginine metabolites, such as N-Acetyl-L-arginine, is less clear. However, given that N-acetylated amino acids are classified as uremic toxins when present in high abundance, and considering the known effects of N-Acetyl-L-arginine on oxidative stress, it is plausible that it contributes to the pathophysiology of uremia.

Potential Pathophysiological Role in Uremia

Based on its known biological activities, N-Acetyl-L-arginine could contribute to uremic toxicity through the following mechanisms:

-

Exacerbation of Oxidative Stress: The uremic state is characterized by a pro-oxidant environment. N-Acetyl-L-arginine, by promoting the generation of reactive oxygen species, could further amplify oxidative damage to lipids, proteins, and DNA in various tissues.

-

Endothelial Dysfunction: Healthy endothelial function is crucial for cardiovascular health and is heavily dependent on the bioavailability of NO. By potentially modulating NOS activity and increasing oxidative stress, N-Acetyl-L-arginine could contribute to the endothelial dysfunction that is a hallmark of uremia and a major driver of atherosclerosis and cardiovascular events.[6]

Future Research Directions

Further research is needed to elucidate the precise role of N-Acetyl-L-arginine in uremia. Key areas of investigation should include:

-

Quantitative Analysis: Development and application of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify the levels of N-Acetyl-L-arginine in the plasma and tissues of uremic patients.

-

In Vitro and In Vivo Models: Utilizing cell culture models of endothelial and vascular smooth muscle cells, as well as animal models of chronic kidney disease, to investigate the direct effects of clinically relevant concentrations of N-Acetyl-L-arginine on cellular function, signaling pathways, and disease progression.

-

Clinical Correlation Studies: Examining the association between plasma N-Acetyl-L-arginine levels and clinical outcomes in patients with chronic kidney disease, including markers of inflammation, oxidative stress, endothelial dysfunction, and cardiovascular events.

The following diagram illustrates the potential interplay of factors in the context of uremia.

Conclusion and Future Perspectives

This compound is a key player in the pathophysiology of hyperargininemia, contributing significantly to the neurotoxicity observed in this devastating genetic disorder. Its role in inducing oxidative stress and inhibiting crucial neuronal enzymes is supported by a growing body of evidence. For drug development professionals, targeting the pathways affected by N-Acetyl-L-arginine, such as through antioxidant therapies, may offer novel therapeutic avenues for hyperargininemia.

In the context of uremia, the role of N-Acetyl-L-arginine is less defined but holds significant potential as a contributor to the overall uremic toxicity, particularly in the realm of cardiovascular disease. Further research to quantify its accumulation and elucidate its specific mechanisms of action in the uremic milieu is crucial. A deeper understanding of the role of N-Acetyl-L-arginine in both hyperargininemia and uremia will be instrumental in developing targeted therapies to mitigate the debilitating consequences of these complex metabolic disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. L-arginine as a therapeutic tool in kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-arginine improves endothelial function, independently of arginine uptake, in aortas from chronic renal failure female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitric oxide/L-arginine in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asymmetric dimethylarginine: a cardiovascular risk factor and a uremic toxin coming of age? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arginine, arginine analogs and nitric oxide production in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: N-Acetyl-L-arginine Dihydrate in PBS for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-arginine is an endogenous metabolite and a derivative of the amino acid L-arginine. It is utilized in various research applications, including studies on cardiovascular health, neuroprotection, and as a protein aggregation suppressor.[1][2] Proper preparation of N-Acetyl-L-arginine dihydrate solutions is critical for accurate and reproducible results in cell culture experiments. This document provides a detailed protocol for the solubilization of this compound in Phosphate Buffered Saline (PBS) for use in cell culture applications.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Source(s) |

| Molecular Weight | 252.27 g/mol | [3][4] |

| Solubility in PBS | 130 mg/mL (601.18 mM) | [5] |

| Solubility in Water | 50 mg/mL (198.2 mM) | [3][4] |

| Solubility in DMSO | 50 mg/mL (198.2 mM) | [3][4] |

| Appearance | White crystalline powder | [1] |

| Storage of Powder | -20°C for up to 3 years | [3][4] |

| Storage of Stock Solution | -80°C for up to 1 year; -20°C for up to 1 month | [3] |

Experimental Protocol

This protocol details the steps for preparing a sterile stock solution of this compound in PBS suitable for cell culture.

Materials:

-

This compound (powder)

-

Phosphate Buffered Saline (PBS), sterile, pH 7.4

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile serological pipettes

-

Vortex mixer

-

Water bath or sonicator (optional)

-

Sterile syringe filters (0.22 µm pore size)

-

Sterile syringes

-

Laminar flow hood or biological safety cabinet

Procedure:

-

Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.

-

Calculate Required Mass: Determine the mass of this compound needed to achieve the desired stock solution concentration. For example, to prepare 10 mL of a 100 mM stock solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.1 mol/L x 0.01 L x 252.27 g/mol = 0.25227 g

-

-

Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.

-

Dissolution:

-

Add the desired volume of sterile PBS to the conical tube containing the powder.

-

Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.[5]

-

-

pH Adjustment (Optional but Recommended):

-

Check the pH of the solution using a sterile pH strip or a calibrated pH meter with a sterile probe.

-

The addition of N-Acetyl-L-arginine may alter the pH of the PBS. If necessary, adjust the pH back to 7.2-7.4 using sterile 1N HCl or 1N NaOH.

-

-

Sterile Filtration:

-

Draw the solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter the solution into a new sterile conical tube. This step removes any potential microbial contamination.

-

-

Aliquoting and Storage:

-

Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials or microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[3]

-

Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway.

Caption: Workflow for preparing a sterile this compound solution in PBS.

Caption: Potential role of N-Acetyl-L-arginine as a precursor to L-arginine in nitric oxide signaling.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. selleck.co.jp [selleck.co.jp]

- 5. medchemexpress.com [medchemexpress.com]

Application Note: A Validated HPLC Method for the Quantification of N-Acetyl-L-arginine Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-arginine is a derivative of the amino acid L-arginine and is of significant interest in pharmaceutical and biomedical research for its potential therapeutic properties. Accurate and reliable quantification of N-Acetyl-L-arginine dihydrate in various matrices is crucial for quality control, formulation development, and pharmacokinetic studies. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of this compound. The described method is simple, robust, and suitable for routine analysis in a laboratory setting.

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound using RP-HPLC.

1. Materials and Reagents

-

This compound reference standard

-

Methanol (HPLC grade)

-

Potassium phosphate (B84403) monobasic (AR grade)

-

Orthophosphoric acid (for pH adjustment)

-

Water (Milli-Q or equivalent HPLC grade)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Waters Xterra Rp8 (150 x 4.6 mm, 5 µm) or equivalent C8 column |

| Mobile Phase | Phosphate Buffer (pH 4.5) and Methanol in a ratio of 90:10 (v/v)[1][2][3][4] |

| Flow Rate | 0.8 mL/min[1][2][3][4] |

| Injection Volume | 10 µL[1] |

| Column Temperature | 30°C[1][2][3][4] |

| Detection | UV at 215 nm |

| Run Time | 10 minutes |

3. Preparation of Solutions

-

Phosphate Buffer (pH 4.5): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to a final concentration of 20 mM. Adjust the pH to 4.5 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

-